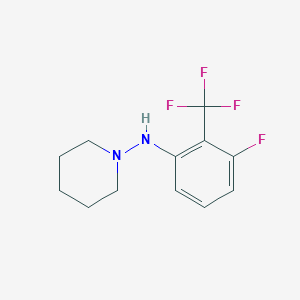

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Description

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. The piperidin-1-amine moiety is directly attached to the aromatic ring, forming a secondary amine linkage. This structural motif is significant in medicinal chemistry due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate receptor binding .

Properties

IUPAC Name |

N-[3-fluoro-2-(trifluoromethyl)phenyl]piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMCNKBXZYYOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196027 | |

| Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713163-59-7 | |

| Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinamine, N-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from Oxoacetic Acid Derivatives

One efficient route involves initial formation of the phenyl-trifluoromethyl core through condensation and subsequent functionalization:

- Step 1: Condensation of oxoacetic acid monohydrate with N,N-dimethylethanamine, leading to an intermediate that is further transformed via reductive amination.

- Step 2: Activation of the intermediate with carbonyldiimidazole (1,1′-carbonylbis-1H-imidazole) facilitates the formation of a carbamate precursor.

- Step 3: Reaction with magnesium bromide in situ, generated from a magnesium source, introduces the phenyl-trifluoromethyl group through nucleophilic addition of a magnesium reagent derived from 4-fluoro-3-(trifluoromethyl)phenyl magnesium bromide.

- Step 4: Deprotection yields the target N-(3-fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine (Reference).

Direct Aromatic Trifluoromethylation

An alternative approach involves direct trifluoromethylation of aromatic precursors:

- Method: Use of electrophilic trifluoromethylating agents such as Togni or Umemoto reagents on suitably substituted phenyl precursors.

- Application: These reagents can introduce the trifluoromethyl group onto aromatic rings under mild conditions, followed by amination steps to attach the piperidine moiety (Reference).

N-Trifluoromethylation of Amines Using CS₂ and Silver Fluoride

Recent advancements have introduced a novel, operationally simple method for N-trifluoromethylation:

- Reagents: Secondary amines, carbon disulfide (CS₂), and silver fluoride (AgF).

- Procedure: Under nitrogen atmosphere, secondary amines react with CS₂ and AgF at elevated temperatures (~80°C), facilitating the formation of N-CF₃ groups via desulfurization and fluorination pathways.

- Advantages: This method is versatile, tolerates various substituents, and allows late-stage modification of complex molecules, including piperidine derivatives (Reference).

Amine + CS₂ + AgF → N-CF₃ amine

This approach is particularly attractive for synthesizing the target compound due to its operational simplicity and broad substrate scope.

Key Intermediates and Reaction Conditions

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield/Notes |

|---|---|---|---|---|

| Multi-step synthesis | Oxoacetic acid derivatives | N,N-dimethylethanamine, carbonyldiimidazole, MgBr₂ | Reflux, reductive amination, activation, nucleophilic addition | Moderate to high yields; complex intermediates |

| Aromatic trifluoromethylation | Phenyl precursors | Togni/Umemoto reagents | Mild, room temperature | High regioselectivity, versatile |

| N-trifluoromethylation | Secondary amines | CS₂, AgF | 80°C, 6 hours | Broad substrate scope, operational simplicity |

Research Findings and Data Summary

- Operational Simplicity: The CS₂/AgF method simplifies synthesis, avoiding harsh conditions and complex multistep procedures (Reference).

- Substrate Versatility: Both aliphatic and aromatic amines can be trifluoromethylated, enabling diverse derivatives, including piperidine-based compounds.

- Late-Stage Functionalization: The method allows modification of bioactive molecules, facilitating drug development efforts involving This compound .

Notes and Considerations

- Selectivity: The trifluoromethylation predominantly occurs at the nitrogen atom of secondary amines, with limited side reactions.

- Reaction Optimization: Base strength, temperature, and reagent equivalents influence yields; careful control enhances efficiency.

- Safety: Handling of CS₂ and AgF requires appropriate precautions due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.

Industry: The compound may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

- Core Aromatic Substituents : The 3-fluoro-2-trifluoromethylphenyl group distinguishes the compound from analogs with alternative halogen or -CF₃ placements (e.g., 3,5-difluorophenyl or 4-trifluoromethylphenyl in other derivatives) .

- Amine Backbone : Piperidin-1-amine is a common scaffold, but substitutions on the piperidine ring (e.g., methyl, isopropyl) or replacement with piperazine alter physicochemical and pharmacological properties .

Table 1: Structural Comparison of Selected Analogs

*Estimated based on analogous structures.

Pharmacological and Functional Properties

- Enzyme Inhibition : Pyridine/piperazine analogs (e.g., UDO, UDD) inhibit CYP51, a target for Chagas disease therapy, with IC₅₀ values comparable to posaconazole . In contrast, indole-piperidine hybrids (e.g., compound 14 in ) inhibit AAA ATPase p97, a cancer target .

- Bioavailability : Fluorine and trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, as seen in pesticidal dihydroisoxazol-3-amine derivatives .

- Thermodynamic Stability: Difluoroalkyl linkers (e.g., compound 16) improve resistance to oxidative degradation compared to non-fluorinated analogs .

Biological Activity

N-(3-Fluoro-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C13H13F4N

- Molecular Weight : 265.25 g/mol

Chemical Structure Representation

The compound can be represented in various formats:

- SMILES :

C1CCN(CC1)C(=C(C=C2C=CC(=C2F)F)F)F - InChI :

InChI=1S/C13H13F4N/c14-10-4-3-9(12(16)17)5-11(10)15(18,19)20/h3-5,9H,1-2,6-8,16H2

The biological activity of this compound has been studied in various contexts, particularly its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including:

- FaDu hypopharyngeal tumor cells : Induced apoptosis and exhibited better cytotoxicity than standard chemotherapeutics like bleomycin .

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of enzymes involved in disease pathways. For example:

- Janus Kinase (JAK) : Compounds with similar structural features have shown efficacy in treating inflammatory disorders by inhibiting JAK activity .

Pharmacokinetic Properties

Research indicates favorable pharmacokinetic profiles for compounds with trifluoromethyl groups:

- Increased metabolic stability and improved solubility compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Aqueous Solubility | Moderate |

| Metabolic Stability | Enhanced due to fluorination |

| Lipophilicity | High due to trifluoromethyl group |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a piperidine derivative similar to this compound displayed significant anticancer activity through the induction of apoptosis in cancer cells. The mechanism involved the activation of specific apoptotic pathways which were elucidated through flow cytometry and caspase activity assays .

Study 2: JAK Inhibition

Another investigation focused on the compound's potential as a JAK inhibitor. In vitro assays demonstrated that the compound effectively reduced JAK-mediated signaling pathways in human cell lines, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.